![molecular formula C17H14ClFN4S B4708983 N-(4-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4708983.png)
N-(4-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Overview
Description
N-(4-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is a chemical compound that is widely used in scientific research applications. It is a thiourea derivative that has been synthesized using various methods. This compound has been found to have several biochemical and physiological effects and has been studied extensively to understand its mechanism of action.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea in lab experiments include its potential as an anticancer agent and its ability to induce apoptosis in cancer cells. However, its limitations include its potential toxicity and the need for further studies to understand its mechanism of action.
Future Directions
There are several future directions for the study of N-(4-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea. One direction is to further investigate its potential as an anticancer agent and its mechanism of action. Another direction is to study its potential in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the potential toxicity and side effects of this compound.
Scientific Research Applications
N-(4-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has been extensively used in scientific research applications. It has been shown to have potential as an anticancer agent and has been studied for its antitumor activity. It has also been used in the study of various diseases, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4S/c18-13-3-7-15(8-4-13)20-17(24)21-16-9-10-23(22-16)11-12-1-5-14(19)6-2-12/h1-10H,11H2,(H2,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLFNBCORVQVLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)NC(=S)NC3=CC=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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